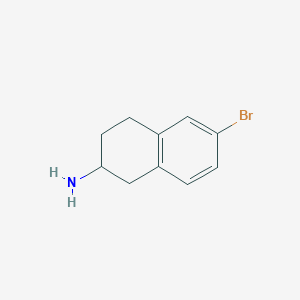

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

概要

説明

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, or 6-Br-THN, is a compound used in various scientific research applications. It is a derivative of the naturally occurring compound tetrahydronaphthalene, and is a useful tool for researchers due to its unique properties.

科学的研究の応用

Environmental and Health Implications of Brominated Compounds

Brominated compounds, including those structurally similar or related to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, are widely studied for their environmental presence and toxicological effects. These studies offer insights into the broader context of brominated chemical applications and concerns.

Environmental Concentrations and Toxicology : The study on 2,4,6-Tribromophenol, a brominated compound, highlights its widespread production and environmental ubiquity, raising concerns about its toxicokinetics and toxicodynamics. This research underscores the importance of understanding the environmental behavior and potential health impacts of brominated chemicals, including those structurally related to this compound (Koch & Sures, 2018).

Degradation of Nitrogen-containing Compounds : Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds, including amines, which could be structurally similar or have comparable chemical behaviors to this compound. This suggests potential methodologies for mitigating environmental and health risks associated with such chemicals (Bhat & Gogate, 2021).

Toxicity of Brominated Flame Retardants : Brominated flame retardants, which include a broad range of brominated compounds, have been scrutinized for their potential to degrade into environmentally persistent and toxicologically significant products. Studies have focused on their distribution, toxicity, and impact on human health and the environment, indicating the critical need for detailed examination of all brominated chemicals, including this compound (Sharma et al., 2022).

Amine-functionalized Materials : Research into amine-functionalized metal–organic frameworks (MOFs) underscores the utility of amine groups in various applications, including CO2 capture and catalysis. By extension, the study of brominated amines like this compound could contribute valuable insights into the development of new materials and environmental solutions (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

The primary targets of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine are likely to be the neurotransmitters serotonin and norepinephrine . It has been shown to inhibit the reuptake of these neurotransmitters, and likely induces their release as well . It is also likely to act on dopamine .

Mode of Action

this compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, which increases the concentration of these neurotransmitters in the synaptic cleft . This leads to an enhanced neurotransmission .

Biochemical Pathways

The affected pathways are those involving the neurotransmitters serotonin, norepinephrine, and possibly dopamine . By inhibiting the reuptake of these neurotransmitters, this compound can affect various physiological functions regulated by these neurotransmitters, such as mood, appetite, and sleep.

Result of Action

The molecular and cellular effects of this compound’s action would be an increase in the synaptic concentrations of serotonin, norepinephrine, and possibly dopamine . This could lead to changes in neuronal signaling and ultimately influence various physiological functions.

特性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALPFDUOAVVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434913 | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167355-41-1 | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

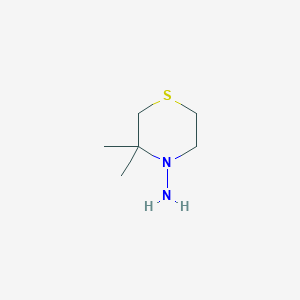

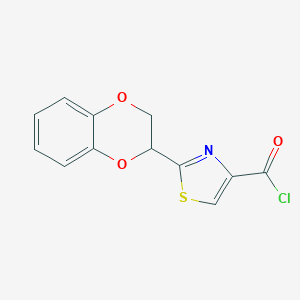

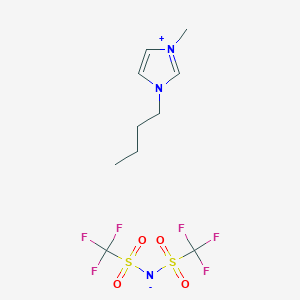

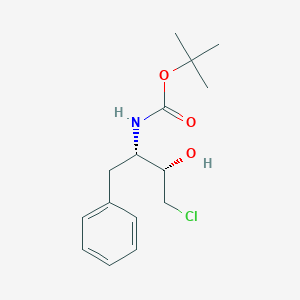

Synthesis routes and methods I

Procedure details

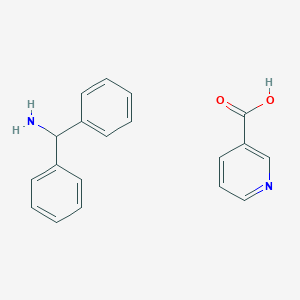

Synthesis routes and methods II

Procedure details

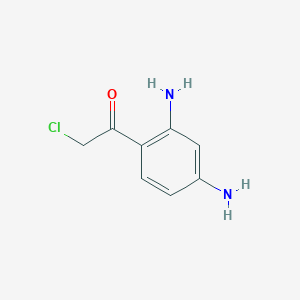

Synthesis routes and methods III

Procedure details

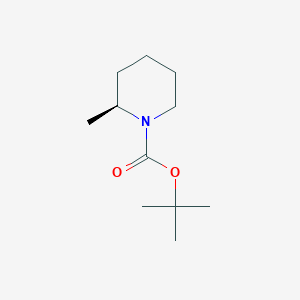

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)